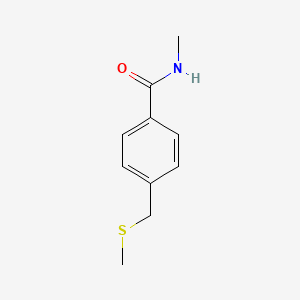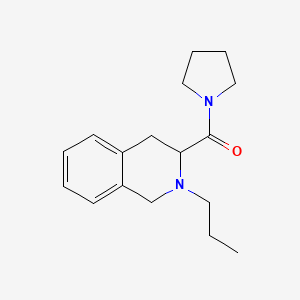
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as PDMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDMP is a small molecule inhibitor of glycosphingolipid biosynthesis, which plays a crucial role in various cellular processes. In
作用機序
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone inhibits the enzyme glucosylceramide synthase, which is responsible for the biosynthesis of glycosphingolipids. By inhibiting this enzyme, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone reduces the levels of glycosphingolipids in cells and alters the composition of cell membranes. This can have significant effects on cell signaling and membrane dynamics, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can inhibit cell proliferation, induce apoptosis, and alter cell morphology. In vivo studies have shown that (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can reduce tumor growth and metastasis in animal models of cancer. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
実験室実験の利点と制限
One of the main advantages of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone is its specificity for glycosphingolipid biosynthesis. By selectively inhibiting this pathway, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can alter the composition of cell membranes without affecting other cellular processes. This makes (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone a valuable tool for studying the role of glycosphingolipids in cell signaling and membrane dynamics. However, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. It is a small molecule inhibitor that can be difficult to deliver to cells in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more potent and selective inhibitors of glycosphingolipid biosynthesis. Another area of research is the role of glycosphingolipids in disease, including cancer, inflammation, and neurodegeneration. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has shown promise as a potential therapeutic agent for these diseases, and further research is needed to understand its mechanism of action and potential clinical applications. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone, including its distribution, metabolism, and toxicity in vivo.
合成法
The synthesis of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone involves a series of chemical reactions that start with the condensation of propiophenone and aniline to form 2-propyl-3,4-dihydro-1H-isoquinolin-3-ol. The resulting compound is then treated with thionyl chloride to form the corresponding chloro compound, which is reacted with pyrrolidine to form (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone. The overall yield of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone is around 20%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the role of glycosphingolipids in cell signaling and membrane dynamics. Glycosphingolipids are essential components of cell membranes and play a crucial role in various cellular processes, including cell adhesion, migration, and proliferation. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit glycosphingolipid biosynthesis and alter the composition of cell membranes, which can have significant effects on cell signaling and membrane dynamics.
特性
IUPAC Name |
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-9-19-13-15-8-4-3-7-14(15)12-16(19)17(20)18-10-5-6-11-18/h3-4,7-8,16H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMNQHHOBJYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=CC=CC=C2CC1C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

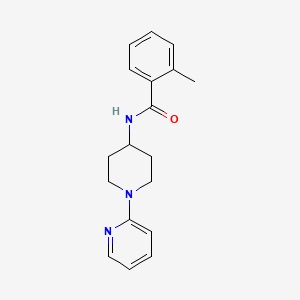
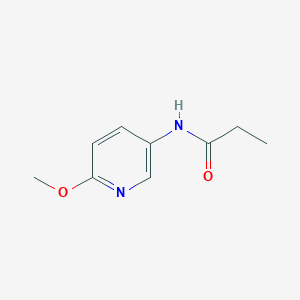
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)
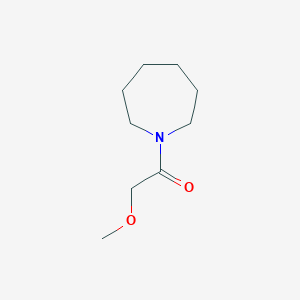

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
